molecular formula C18H17NO3 B3009378 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338760-72-8

6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B3009378
CAS No.: 338760-72-8
M. Wt: 295.338
InChI Key: CWVDWMDSWUJGKP-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative supplied for research and development purposes. This compound is part of the chromene carboxamide chemical class, which is of significant interest in medicinal chemistry due to its potential as a dual inhibitor of carbohydrate-digesting enzymes, alpha-glucosidase and alpha-amylase . Inhibiting these enzymes is a key therapeutic strategy for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . As a coumarin derivative, it belongs to a broad class of benzopyrone compounds known for diverse pharmacological properties, including antioxidant, anti-inflammatory, and antihyperglycemic effects . This product is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-3-5-15(6-4-12)19-18(20)14-9-13-10-16(21-2)7-8-17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWVDWMDSWUJGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2H-chromene-3-carboxylic acid and 4-methylphenylamine.

    Amidation Reaction: The carboxylic acid group of 6-methoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 4-methylphenylamine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods like high-performance liquid chromatography (HPLC).

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.

    Reduction: The carbonyl group in the amide can be reduced to an amine, leading to different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products:

    Oxidation: Formation of 6-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide.

    Reduction: Formation of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: Used in studies to understand its interaction with biological targets and pathways.

    Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties.

    Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 6-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is still under investigation. it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammatory and cancer pathways. The compound may inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Substituent Variations

The following coumarin carboxamides are discussed (Table 1):

Table 1: Structural Comparison of Coumarin Carboxamides

Compound Name Coumarin Substituents Carboxamide Substituent Key Structural Features
6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide 6-OCH₃ 4-Methylphenyl Electron-donating methyl and methoxy groups
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 2-Oxo (lactone) 4-Methoxyphenethyl Extended phenethyl chain; methoxy increases polarity
(Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide (PHPC) 7-OH, 2-imino Pyridin-2-yl Imino group introduces conjugation; hydroxy enhances H-bonding
6-Methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 6-OCH₃ 3-Trifluoromethylphenyl CF₃ group increases lipophilicity and electron-withdrawing effects
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide 6-NO₂, 7,8-diOH Piperidin-4-yl Nitro (electron-withdrawing) and dihydroxy (polar) groups
Key Observations:
  • Substituent Effects on Lipophilicity : The trifluoromethyl group in significantly enhances lipophilicity (logP ≈ 3.5–4.0 inferred), compared to the methyl group in the target compound (logP ~2.5–3.0) .
  • Hydrogen-Bonding Potential: PHPC contains a 7-hydroxy group, enabling stronger hydrogen bonding compared to the methoxy group in the target compound, which may improve solubility but reduce membrane permeability.
  • Synthetic Accessibility : Derivatives like and are synthesized via nucleophilic substitution or amidation of preformed coumarin esters, suggesting shared synthetic routes with the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) BBB Penetration
This compound ~297.34 ~2.8 Moderate (~0.1) Likely
PHPC ~351.34 ~1.5 High (>1) Unlikely
6-Methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide 349.31 ~3.9 Low (<0.01) Probable
7,8-Dihydroxy-6-nitro derivative 348.38 ~0.8 High (>1) Unlikely
Key Insights:
  • Methoxy vs. Trifluoromethyl : The CF₃ group in increases logP by ~1.1 units compared to the methyl group, reducing aqueous solubility but enhancing lipid membrane penetration .
  • Hydroxy vs. Methoxy: PHPC exhibits higher solubility due to its hydroxy group, but its imino and pyridine groups may limit BBB penetration compared to the target compound’s simpler substituents.
  • Nitro and Dihydroxy Groups : The 6-nitro-7,8-dihydroxy derivative shows polar characteristics (low logP), aligning with its role as an HIV-1 reverse transcriptase inhibitor requiring aqueous compatibility .

Biological Activity

6-Methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the amidation of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 4-methylbenzylamine. The reaction is facilitated by a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the desired carboxamide. Purification methods include recrystallization and column chromatography to ensure high purity of the final product.

Biological Activity

Anticancer Properties:
Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the inhibition of key enzymes such as kinases and topoisomerases, leading to G2/M cell cycle arrest and activation of apoptotic pathways .

Anti-inflammatory Effects:
The compound also demonstrates anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the activity of pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases.

Antioxidant Activity:
this compound acts as an antioxidant, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for mitigating oxidative stress-related conditions.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition: It inhibits enzymes involved in cancer progression and inflammation.
  • Apoptosis Induction: The compound increases pro-apoptotic protein expression while decreasing anti-apoptotic proteins.
  • Antioxidant Mechanism: It reduces oxidative stress through free radical scavenging.

Case Studies

  • Anticancer Activity Study:
    A study evaluated the effects of this compound on breast cancer cells, revealing a significant reduction in cell viability and induction of apoptosis via caspase activation .
  • Anti-inflammatory Study:
    Another investigation focused on its anti-inflammatory effects in a murine model of arthritis, where treatment with the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to controls .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameAnticancer ActivityAnti-inflammatory ActivityAntioxidant Activity
This compoundHighModerateHigh
6-Hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamideModerateLowModerate
N-(4-Methylphenyl)-2H-chromene-3-carboxamideLowModerateLow

This table illustrates that the methoxy group significantly enhances the compound's biological activities compared to its analogs.

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